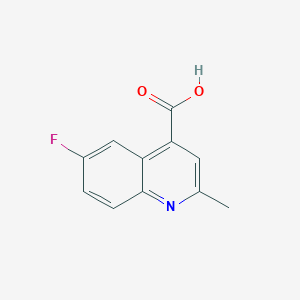

6-Fluoro-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSETXWKPJCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351177 | |

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-03-0 | |

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the primary synthetic pathways, with a particular focus on the Pfitzinger reaction, providing a detailed mechanistic explanation and a step-by-step experimental protocol. This guide aims to bridge theoretical understanding with practical application, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Quinolines

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential antimicrobial and anticancer agents.[2][3] Its structural features, a fluoro-substituted benzene ring fused to a pyridine ring with a carboxylic acid at the 4-position and a methyl group at the 2-position, make it a versatile synthon for further chemical modifications.

Primary Synthesis Pathway: The Pfitzinger Reaction

The most direct and widely recognized method for the synthesis of this compound is the Pfitzinger reaction.[4][5] This classical named reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4] For the synthesis of our target molecule, the specific reactants are 5-fluoroisatin and acetone.[6]

Mechanistic Insights into the Pfitzinger Reaction

The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the isatin ring. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Ring Opening of Isatin: The reaction commences with the attack of a hydroxide ion (from a base like potassium hydroxide) on the C2-carbonyl group of 5-fluoroisatin (I). This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of 2-amino-5-fluorophenylglyoxylic acid (isatinic acid salt) (II).[4][7]

-

Schiff Base Formation: The resulting α-keto acid (II) then reacts with acetone (III). The amino group of the opened isatin condenses with the carbonyl group of acetone to form a Schiff base (imine) intermediate (IV).[4]

-

Intramolecular Cyclization (Aldol-type Condensation): The crucial ring-closing step involves an intramolecular aldol-type condensation. The enolate generated from the methyl group of the acetone moiety attacks the keto-carbonyl group of the glyoxylic acid portion. This cyclization forms a new six-membered ring.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration to form the stable, aromatic quinoline ring system, yielding the final product, this compound (V).[4]

Alternative Synthetic Approach: The Doebner Reaction

While the Pfitzinger reaction is the most direct route, the Doebner reaction presents a viable alternative for the synthesis of quinoline-4-carboxylic acids.[8] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[8] To synthesize this compound via this method, one would theoretically use 4-fluoroaniline, acetaldehyde, and pyruvic acid.

The Doebner reaction typically proceeds via the formation of an α,β-unsaturated carbonyl compound in situ, followed by a Michael addition of the aniline, cyclization, and oxidation. However, for the specific synthesis of the target molecule, the Pfitzinger reaction is generally preferred due to the ready availability of the starting materials and its proven efficacy.

Detailed Experimental Protocol: Pfitzinger Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from established Pfitzinger reaction procedures.[9][10]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5-Fluoroisatin | 165.12 | 10.0 g | 0.06 |

| Potassium Hydroxide (KOH) | 56.11 | 11.2 g | 0.20 |

| Acetone | 58.08 | 20 mL | 0.27 |

| Ethanol (95%) | - | 100 mL | - |

| Water (distilled) | - | As needed | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Step-by-Step Procedure

-

Preparation of the Isatinate Salt: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (11.2 g) in ethanol (100 mL). To this stirred solution, add 5-fluoroisatin (10.0 g). The color of the solution will typically change from orange/red to a pale yellow, indicating the formation of the potassium salt of isatinic acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete ring opening.[9]

-

Condensation with Acetone: To the resulting mixture, add acetone (20 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and other neutral impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with constant stirring until the precipitation of the product is complete (typically at a pH of 4-5).

-

Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold distilled water (3 x 30 mL) to remove any inorganic salts. c. Dry the product in a vacuum oven at 60-70°C to a constant weight. d. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 7-氟-2,3-二氢-1H-环戊二烯[b]喹啉-9-羧酸 | 7-Fluoro-2,3-dihydro-1H-cyclopenta[ | 3833-84-9 - 乐研试剂 [leyan.com]

- 8. 页面加载中... [china.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Introduction and Compound Overview

6-Fluoro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the quinoline scaffold imparts a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-infective drugs.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics and product purity to solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug candidates. This guide provides a detailed examination of these key characteristics, supported by established analytical protocols, to empower researchers in their scientific endeavors.

Compound Identification

| Identifier | Value | Source |

| CAS Number | 716-03-0 | [1][2] |

| Molecular Formula | C₁₁H₈FNO₂ | [1][3] |

| Molecular Weight | 205.19 g/mol | [3] |

| 2D Structure |  | (Structure generated based on IUPAC name) |

Core Physicochemical Properties

A summary of the core physicochemical properties is essential for quick reference in a laboratory setting. The following table consolidates available experimental and predicted data for this compound.

| Property | Value / Range | Comments and Context |

| Physical State | Solid | Typically a crystalline powder at room temperature. |

| Melting Point | Not available | Data for the specific compound is not readily found. Related compounds like 6-fluoro-2-methylquinoline have a melting point of 49-53 °C, while 6-fluoroquinoline-2-carboxylic acid melts at 235-237 °C[4]. The melting point will be influenced by the carboxylic acid's ability to form intermolecular hydrogen bonds. |

| pKa (acid dissociation constant) | Predicted: ~4-5 | No experimental data is available. The pKa is primarily dictated by the carboxylic acid group. For comparison, the pKa of quinoline-4-carboxylic acid is in this range. The electron-withdrawing fluorine atom may slightly lower the pKa (increase acidity) compared to the non-fluorinated analog. |

| Aqueous Solubility | Low | Expected to be poorly soluble in neutral water due to the rigid, aromatic core. Solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed[5]. |

| Organic Solvent Solubility | Soluble | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols like methanol and ethanol, which is typical for quinoline carboxylic acids[6][7]. |

Experimental Determination of Key Properties

To ensure scientific integrity, relying on robust experimental data is crucial. This section outlines validated protocols for determining the most critical physicochemical parameters for this compound.

pKa Determination via Potentiometric Titration

Rationale: The pKa is arguably the most critical parameter for an ionizable compound like this compound, especially in a drug development context. It defines the charge state of the molecule at a given pH. The carboxylic acid group will be neutral (protonated) at low pH and negative (deprotonated) at higher pH. This charge state dramatically affects membrane permeability, receptor binding, and solubility. Potentiometric titration is the gold-standard method for its accuracy and reliability[8].

Detailed Protocol:

-

Preparation:

-

Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0[9][10].

-

Prepare a standardized ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

-

Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a final concentration of approximately 1 mM[10]. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl[9][10].

-

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution with nitrogen to displace dissolved CO₂[9].

-

Add small, precise aliquots of the standardized NaOH titrant.

-

Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute)[9].

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The pKa is determined from the titration curve. It is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Perform the titration in triplicate to ensure reproducibility[9].

-

Workflow Visualization:

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profiling via the Shake-Flask Method

Rationale: Solubility is a key factor influencing bioavailability and formulation design. The shake-flask method, as described in OECD Guideline 105, is a reliable technique for determining the equilibrium solubility of a compound in various media[11][12]. Profiling solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) and in relevant organic solvents (e.g., DMSO) provides a comprehensive picture of the compound's behavior.

Detailed Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Workflow Visualization:

Caption: Shake-flask method for determining equilibrium solubility.

Spectroscopic Characterization

Rationale: Spectroscopic analysis provides irrefutable confirmation of the molecular structure and offers insights into its electronic properties. A combination of NMR and UV-Vis spectroscopy is standard practice.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms.

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5-2.7 ppm), and a series of aromatic protons in the 7.5-8.5 ppm range. The specific chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the quinoline ring[13][14][15].

-

¹³C NMR: This will show signals for all unique carbon atoms, including the carboxyl carbon (typically >160 ppm), the methyl carbon (~20-25 ppm), and the aromatic carbons of the quinoline core.

-

-

UV-Vis Spectroscopy: The conjugated aromatic system of the quinoline ring gives rise to characteristic absorption bands in the UV-visible region, typically between 250-350 nm[16][17][18]. The exact position (λmax) and intensity of these bands are sensitive to the solvent and the pH (due to the ionization of the carboxylic acid), providing information about the electronic structure of the molecule[16][17].

Data Relationship Visualization:

Caption: Relationship between structure and spectroscopic data.

Stability and Handling

Based on the structure, this compound is expected to be a stable solid under standard laboratory conditions. However, as with many complex organic molecules, certain precautions are advisable:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent potential photodegradation of the quinoline ring.

-

Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust. While specific toxicity data is not available, quinoline derivatives should be handled with care.

Conclusion

This compound possesses a set of physicochemical properties defined by its aromatic, heterocyclic core and its key functional groups. Its low intrinsic aqueous solubility and acidic nature (pKa ~4-5) are critical determinants of its behavior in biological and chemical systems. The experimental protocols detailed herein—potentiometric titration for pKa, the shake-flask method for solubility, and comprehensive spectroscopic analysis—provide a robust framework for the thorough characterization of this compound. This foundational data is indispensable for any researcher aiming to utilize this versatile molecule in drug discovery, chemical synthesis, or materials science, enabling rational experimental design and interpretation of results.

References

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 38.

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.

- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.

- CAS Common Chemistry. (n.d.). 6-Fluoro-2-methylquinoline.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT.

- ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- The Royal Society of Chemistry. (2018). Supplementary Information.

- OECD. (n.d.). Test No. 105: Water Solubility.

- PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

- PMC - NIH. (2013). Development of Methods for the Determination of pKa Values.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.

- Glyco MindSynth. (n.d.). 6-Fluoro-2-phenylquinoline-4-carboxylic acid.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. This compound | 716-03-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. oecd.org [oecd.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document details the compound's fundamental properties, validated synthetic protocols, analytical characterization, and its pivotal role as a precursor in the development of advanced therapeutic agents.

Core Molecular Attributes

This compound is a fluorinated derivative of the quinoline carboxylic acid scaffold. The strategic placement of the fluorine atom and the carboxylic acid group imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈FNO₂ | [1] |

| Molecular Weight | 205.19 g/mol | [1] |

| CAS Number | 716-03-0 | [1][2] |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O | |

| InChI Key | KXMSETXWKPJCQS-UHFFFAOYSA-N |

Synthesis Pathway: The Pfitzinger Reaction

The most direct and industrially relevant synthesis of this compound is achieved via the Pfitzinger reaction. This classic condensation reaction provides a robust method for constructing the quinoline core. The selection of this pathway is based on the ready availability of the starting materials, 5-Fluoroisatin and acetone, and the reaction's reliability in producing the desired quinoline-4-carboxylic acid scaffold.

The underlying principle of the Pfitzinger reaction involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. The reaction proceeds through the opening of the isatin ring, followed by condensation with the carbonyl compound, and subsequent cyclization and dehydration to form the aromatic quinoline ring.

Experimental Workflow: Pfitzinger Synthesis

The following diagram outlines the logical flow for the synthesis of this compound.

Caption: General workflow for the Pfitzinger synthesis.

Detailed Laboratory Protocol

Materials:

-

5-Fluoroisatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Deionized Water

Procedure:

-

Preparation of the Isatinate Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. To this basic solution, add 5-Fluoroisatin. Stir the mixture at room temperature for approximately one hour. A color change is typically observed as the isatin ring opens to form the potassium salt of 5-fluoroisatinic acid.

-

Condensation: To the resulting mixture, add acetone. The amount of acetone should be in slight excess relative to the 5-Fluoroisatin.

-

Cyclization: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain this temperature for 24 hours. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting residue in water. Cool the aqueous solution in an ice bath and carefully acidify it with dilute hydrochloric acid until the pH reaches 4-5. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and impurities. Dry the purified product in a vacuum oven.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 205.19 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical structural feature that significantly enhances the antibacterial potency and pharmacokinetic profile of these drugs.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones derived from this scaffold exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV .[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[4][5]

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. By stabilizing the topoisomerase IV-DNA complex after DNA cleavage, fluoroquinolones prevent the re-ligation of the DNA strands and the separation of chromosomes, which is a lethal event for the bacteria.[3][4]

The following diagram illustrates this dual-target mechanism of action.

Caption: Mechanism of action for fluoroquinolone antibiotics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, related quinoline and carboxylic acid compounds may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its synthesis via the Pfitzinger reaction is a well-established and scalable method. The true value of this compound is realized in its role as a critical precursor to the fluoroquinolone class of antibiotics, which have had a profound impact on the treatment of bacterial infections. Understanding its synthesis, properties, and the mechanism of action of its derivatives is essential for researchers working on the development of new and improved antibacterial agents.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

Sources

Spectral data (NMR, IR, MS) of "6-Fluoro-2-methylquinoline-4-carboxylic acid"

An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on this scaffold imparts specific physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available, this document will leverage data from structurally related compounds and foundational spectroscopic principles to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and even ¹⁹F NMR experiments would provide a wealth of structural information.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for successful NMR analysis. For a compound like this compound, which possesses both aromatic and polar functional groups, a solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is highly effective at dissolving polar and ionic compounds, which is beneficial given the carboxylic acid group. Chloroform-d (CDCl₃) could also be used, but solubility might be a concern. The sample concentration for ¹H NMR is typically in the range of 1-5 mg dissolved in 0.6-0.7 mL of deuterated solvent, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. This broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Quinoline Ring): The protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Protons on the same ring as the fluorine will exhibit coupling to the ¹⁹F nucleus.

-

Methyl Protons (-CH₃): The methyl group at the 2-position is attached to an sp² hybridized carbon and will likely appear as a singlet in the range of 2.5-3.0 ppm.

-

Fluorine Coupling: The fluorine at the 6-position will cause splitting of the signals for the adjacent protons (H-5 and H-7) and to a lesser extent, other protons on the ring. This will result in doublet of doublets or more complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| Aromatic H | 7.0 - 8.5 | multiplet |

| -CH₃ | 2.5 - 3.0 | singlet |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear in the range of 165-185 ppm.

-

Aromatic Carbons (Quinoline Ring): The carbons of the quinoline ring will resonate between 110 and 150 ppm. The carbon directly attached to the fluorine atom (C-6) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). Other carbons in proximity to the fluorine will show smaller long-range C-F couplings.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, likely appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Aromatic C | 110 - 150 |

| C-F | Variable (doublet due to ¹JCF) |

| -CH₃ | 20 - 25 |

Experimental Protocol: Acquiring NMR Spectra

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for ensuring data integrity.

Figure 1: Workflow for NMR data acquisition.

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid this compound.[1]

-

In a small vial, dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1]

-

To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time may be necessary due to its lower sensitivity.[1]

-

-

Data Processing :

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, powdered sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient method as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used, where a small amount of the sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The KBr method can sometimes yield higher resolution spectra but is more labor-intensive.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids.

-

C-H Stretch (Aromatic and Alkyl): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

-

C=C and C=N Stretches (Quinoline Ring): Multiple sharp bands of medium to strong intensity will be present in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.

-

O-H Bend: An O-H bending vibration may be observed in the 1395-1440 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H (Aromatic) | > 3000 | Medium, Sharp |

| C-H (Alkyl) | < 3000 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=C, C=N (Aromatic) | 1450 - 1650 | Medium-Strong |

| C-F | 1000 - 1300 | Strong |

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

Figure 2: Workflow for FTIR data acquisition using the ATR method.

-

Instrument Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Acquire a background spectrum on the clean, empty ATR crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself.

-

-

Sample Analysis :

-

Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Lower the instrument's anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Direct infusion is the simplest sample introduction method, where a dilute solution of the analyte is continuously introduced into the ESI source. This is ideal for a purified compound. For accurate mass measurement, high-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₈FNO₂. Its monoisotopic mass is approximately 205.05 Da.

-

Full Scan (MS1) Spectrum: In positive ion ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 206.06. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z ~228.04) or [M+K]⁺ (m/z ~244.02) might also be observed.

-

Tandem (MS/MS) Spectrum: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will lead to characteristic fragment ions. Based on the fragmentation of similar quinoline carboxylic acids and fluoroquinolones, the following losses are anticipated:

-

Loss of H₂O (18 Da): A fragment at m/z ~188.05.

-

Loss of CO₂ (44 Da): A significant fragment at m/z ~162.07, resulting from the decarboxylation of the parent ion.

-

Loss of COOH (45 Da): A fragment at m/z ~161.06 from the loss of the entire carboxylic acid group.

-

Table 4: Predicted m/z Values for this compound in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ | ~206.06 |

| [M+Na]⁺ | ~228.04 |

| [M+H-H₂O]⁺ | ~188.05 |

| [M+H-CO₂]⁺ | ~162.07 |

Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

Figure 3: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation :

-

Prepare a stock solution of the compound in a high-purity solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. It is common to add a small amount of acid (e.g., 0.1% formic acid) to the solvent to promote protonation in positive ion mode.

-

Load the final solution into a syringe for direct infusion.

-

-

Instrument Setup and Data Acquisition :

-

Place the syringe on a syringe pump connected to the ESI source of the mass spectrometer.

-

Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion signal.

-

Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion.

-

Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.

-

-

Data Analysis :

-

Analyze the high-resolution MS1 spectrum to confirm the accurate mass and elemental composition of the parent ion.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions, which provides structural confirmation.

-

Conclusion

This technical guide outlines the methodologies and expected outcomes for the comprehensive spectral analysis of this compound. By employing NMR, FTIR, and MS, researchers can unequivocally confirm the structure and purity of this important heterocyclic compound. The provided protocols are based on established best practices and serve as a self-validating system for generating reliable and reproducible data. Adherence to these detailed experimental and interpretive frameworks will ensure the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

- Shimadzu. (n.d.). Powder Samples.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- YesWeLab. (n.d.). FTIR Spectroscopy: Operation and Techniques.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of Wisconsin-Madison. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory.

- MSE Department. (n.d.). Fourier Transform Infrared Spectroscopy.

- University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.

- Roberts, J. D. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

- Thomas, G. T., Donnecke, S., Chagunda, I. C., & McIndoe, J. S. (2022). Pressurized Sample Infusion. Chemistry–Methods, 2(2), e202100068. [Link]

- Bruker. (n.d.). NMR spectroscopy for solids.

- Fitch, W. L., Detre, G., Holmes, C. P., Shoolery, J. N., & Keifer, P. A. (1998). High-Resolution 1H NMR in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 63(21), 7493–7494. [Link]

- de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(9), 1115-1126. [Link]

- Witter, R., & Jäger, C. (2014). Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). Molecules, 19(10), 16456–16499. [Link]

- G. R. S. Pettit, et al. (2003). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. Applied and Environmental Microbiology, 69(9), 5548-5554. [Link]

Sources

Solubility of "6-Fluoro-2-methylquinoline-4-carboxylic acid" in DMSO and other solvents

A Technical Guide to the Solubility of 6-Fluoro-2-methylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the theoretical and practical aspects of determining its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We will explore the physicochemical properties of the molecule that govern its solubility and provide a detailed, field-proven protocol for its empirical determination.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound (C₁₁H₈FNO₂) is a heterocyclic compound with a molecular weight of approximately 205.18 g/mol [1]. Its structure, featuring a quinoline core, a carboxylic acid group, a methyl group, and a fluorine atom, dictates its solubility profile. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, suggesting that its solubility will be highly pH-dependent. The quinoline ring system is largely aromatic and hydrophobic, while the fluorine atom can modulate electronic properties and intermolecular interactions.

The interplay of these features suggests that this compound is likely to exhibit poor solubility in aqueous solutions at neutral and acidic pH, a common characteristic for many drug candidates. Conversely, its solubility is expected to be significantly higher in polar aprotic solvents, such as DMSO, which can effectively solvate the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₂ | [1] |

| Molecular Weight | 205.185 g/mol | [1] |

| XLogP3 | 2.38 | [1] |

| Melting Point | ~250°C | [1] |

| Boiling Point | ~348°C at 760 mmHg | [1] |

Note: The XLogP3 value suggests a moderate level of lipophilicity, which is consistent with the expected solubility characteristics.

The Critical Role of DMSO and Solvent Selection

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for solubilizing a broad range of compounds. Its ability to act as both a hydrogen bond acceptor and to a lesser extent a donor, along with its high dielectric constant, makes it an excellent solvent for creating high-concentration stock solutions of compounds like this compound for in vitro screening.

While DMSO is invaluable for initial studies, it is often necessary to assess solubility in other solvents that are more relevant to various stages of drug development, such as formulation and in vivo studies. The choice of solvents should be guided by the intended application and the physicochemical properties of the compound.

Experimental Determination of Solubility: A Validated Protocol

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[2][3]. This technique involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline at various pH values)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Solvent: Prepare the desired solvents. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

-

Addition of Compound: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium[3].

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time course experiment (e.g., sampling at 2, 4, 8, 24, and 48 hours) is recommended to determine the optimal equilibration time[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the solid material[5].

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of known concentrations of this compound should be prepared and run alongside the samples for accurate quantification.

-

Data Analysis: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Shake-flask method for solubility determination.

Safety and Handling

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat[6][7]. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures[6][7].

Conclusion

References

- Benchchem. General Experimental Protocol for Determining Solubility.

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 102-107.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

- Thermo Fisher Scientific. (2025).

- MedChemExpress. (2025).

- PubChem. 6-Fluoroquinoline-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry, most notably as the core of many fluoroquinolone antibiotics. The specific arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide provides a detailed analysis of the anticipated crystal structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document synthesizes data from closely related analogues to predict its structural characteristics. Furthermore, we present a comprehensive, field-proven workflow for the synthesis, crystallization, and structural elucidation of this compound, intended to serve as a practical guide for researchers in the field.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acids exhibit a remarkable spectrum of biological activities. The introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV[1]. The methyl group at the 2-position can further modulate the molecule's steric and electronic properties, influencing its interaction with biological targets. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for rational drug design, formulation development, and patent protection.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being two of the most common methods[2]. For the title compound, a plausible and efficient synthetic route involves the condensation of 5-fluoroisatin with acetone[3].

Protocol: Synthesis via Pfitzinger Reaction

This protocol outlines a generalized Pfitzinger-type synthesis for this compound.

Materials:

-

5-Fluoroisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for acidification)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add 5-fluoroisatin to the basic solution and stir until dissolved.

-

Add an excess of acetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of published crystal structures of analogous quinoline carboxylic acids, such as Quinoline-2-carboxylic acid and 2-(4-Methylphenyl)quinoline-4-carboxylic acid, we can infer the likely structural characteristics of this compound[4][5][6].

Anticipated Crystallographic Parameters

The crystal system is likely to be monoclinic, a common system for such planar aromatic compounds. The space group is predicted to be P2₁/c, which is frequently observed for quinoline derivatives[4][6].

| Parameter | Predicted Value/System | Rationale/Comparison |

| Crystal System | Monoclinic | Common for related quinoline structures[4][5]. |

| Space Group | P2₁/c | Observed in Quinoline-2-carboxylic acid[4][6]. |

| Z (molecules/unit cell) | 4 | Typical for this space group and molecular size[5]. |

Key Structural Features and Intermolecular Forces

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton of one molecule and the quinoline nitrogen of an adjacent molecule, leading to the formation of chains or dimers[5]. This is a common and stabilizing motif in the crystal structures of nitrogen-containing carboxylic acids.

-

Tautomerism and Zwitterions: A fascinating feature observed in the crystal structure of Quinoline-2-carboxylic acid is the co-existence of both the neutral molecule and a zwitterionic tautomer in a 1:1 ratio within the crystal lattice[4][6]. The zwitterion is formed by the transfer of the carboxylic acid proton to the quinoline nitrogen. It is plausible that this compound could exhibit similar behavior, which would significantly impact the hydrogen bonding network.

-

π-π Stacking: The planar quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The presence of the fluorine atom can influence the nature of these interactions through quadrupole-quadrupole interactions.

-

Role of the Fluorine Atom: The C-F bond is highly polarized, and the fluorine atom can participate in weaker C-H···F hydrogen bonds or halogen bonding, contributing to the overall stability of the crystal packing.

Experimental Workflow for Crystal Structure Determination

The following section provides a detailed, step-by-step methodology for the definitive determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

Protocol 1: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

-

Solvent Selection: Dissolve the purified this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to prepare saturated or near-saturated solutions. The ideal solvent will have moderate volatility and will dissolve the compound when heated but allow for slow precipitation upon cooling or evaporation.

-

Filtration: Filter the saturated solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Crystallization Method - Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystallization Method - Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed jar that contains a "non-solvent" in which the compound is insoluble but the solvent is miscible. The slow diffusion of the non-solvent vapor into the compound solution will gradually reduce the solubility, promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: Mount the cryo-protected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)[7]. Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l). Apply corrections for absorption, Lorentz, and polarization effects.

-

Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to reveal the positions of the atoms in the unit cell.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares algorithm until the calculated and observed structure factors show the best possible agreement. Locate and refine hydrogen atoms from the difference Fourier map.

-

Validation: Validate the final crystal structure using software like PLATON or CheckCIF to ensure that the model is chemically reasonable and accurately represents the data. The final validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Spectroscopic and Analytical Characterization

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for routine characterization.

-

Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing the bulk crystalline material, identifying different polymorphic forms, and confirming phase purity[7][8]. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. For this compound, one would expect to see characteristic stretches for the O-H of the carboxylic acid, the C=O of the carboxylic acid, and C-F bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy in solution provides detailed information about the molecular structure and connectivity, confirming the identity of the synthesized compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of related compounds allows for a robust prediction of its solid-state arrangement. It is anticipated to crystallize in a monoclinic system, with a packing structure dominated by strong O-H···N hydrogen bonds and π-π stacking interactions. The potential for zwitterionic tautomerism presents an intriguing possibility that warrants experimental investigation. The detailed protocols provided in this guide offer a clear and validated pathway for the synthesis, crystallization, and ultimate structural elucidation of this and other related quinoline-4-carboxylic acids. Such studies are fundamental to advancing our understanding of this important class of molecules and will undoubtedly aid in the development of future therapeutic agents.

References

- Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information.

- X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones – racemic ofloxacin and its S-form, levofloxacin. (2025). ResearchGate.

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Center for Biotechnology Information.

- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (2025). ResearchGate.

- X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (n.d.). Acta Pharmaceutica.

- Component structure of some members of fluorquinolone antibiotic class.... (n.d.). ResearchGate.

- X-ray diffraction patterns for a) ciprofloxacin, b) norfloxacin, c)... (n.d.). ResearchGate.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.

Sources

- 1. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. researchgate.net [researchgate.net]

The Quinoline-4-Carboxylic Acid Core: From Serendipitous Discovery to Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its journey from a 19th-century chemical curiosity to a "privileged structure" in drug development is a compelling narrative of scientific inquiry, serendipity, and rational design. This guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and synthetic evolution of these remarkable compounds, offering field-proven insights for today's researchers.

Part 1: Foundational Discoveries and Early Syntheses

The story of quinoline derivatives begins not in the laboratory, but with the industrial processing of coal tar, from which quinoline was first isolated in the 1830s.[1] However, the specific focus on the quinoline-4-carboxylic acid moiety, the true genesis of its medicinal importance, came later.

The First Encounter: A Metabolite in Dog Urine

The first quinoline-4-carboxylic acid to be identified was not a product of synthesis, but of nature. In 1853, the renowned German chemist Justus von Liebig discovered Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) in dog urine.[2][3] Initially considered merely a metabolic byproduct of tryptophan, its significance as a neuroprotective agent would not be fully appreciated until the late 20th century, when it was identified as an antagonist of ionotropic glutamate receptors.[3][4]

The First Synthesis: Cinchophen and the Dawn of Therapeutic Use

The first synthetic quinoline-4-carboxylic acid of therapeutic importance was Cinchophen (2-phenylquinoline-4-carboxylic acid). It was first synthesized by Doebner & Gieskel in 1887 and commercially introduced in 1908 as 'Atophan' for the treatment of gout and arthritis.[5][6] Its efficacy in reducing uric acid buildup made it a popular medication.[5][6] However, by the 1920s and 1930s, severe hepatotoxicity was observed, leading to its withdrawal from human use.[5] This early success and subsequent failure provided a crucial lesson in drug development: efficacy must be balanced with safety.

The Classical Synthetic Routes

The explosion of interest in quinoline chemistry was powered by the development of robust synthetic methods. Two classical name reactions became fundamental for accessing the quinoline-4-carboxylic acid core.

-

The Doebner Reaction: This method synthesizes quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][7] It was the very reaction used to first produce Cinchophen.[5]

-

The Pfitzinger Reaction: A versatile and widely used method, the Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][8][9] This reaction remains a mainstay for generating diverse analogs in modern drug discovery programs.[10][11]

Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.

Part 2: The Antibacterial Revolution

The most significant chapter in the history of quinoline-4-carboxylic acids began with a serendipitous discovery that revolutionized antibacterial therapy.

A Fortunate Byproduct: The Discovery of Nalidixic Acid

In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at Sterling Drug isolated a byproduct with unexpected antibacterial activity.[12][13] This compound was Nalidixic Acid , the first synthetic quinolone antibiotic.[12][13] Although technically a naphthyridone, it is universally considered the progenitor of the entire quinolone class.[13]

Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was used mainly for treating urinary tract infections.[12][14][15][16] Its mechanism of action was novel: it inhibited bacterial DNA replication by targeting the DNA gyrase enzyme.[12][16] However, its therapeutic niche was narrow, and bacteria quickly developed resistance.[14][16]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the 1970s and 1980s with a key structural modification: the addition of a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position.[14] This innovation led to the creation of the fluoroquinolones , a new class of antibiotics with dramatically enhanced potency and a much broader spectrum of activity, including for the first time, significant activity against Gram-positive bacteria.[13][14]

-

Norfloxacin was the first fluoroquinolone to demonstrate this expanded utility.[14]

-

Ciprofloxacin , introduced in 1987, further expanded the activity of the class and became one of the most widely used antibiotics worldwide.[13][17]

This leap in efficacy established the quinoline-4-carboxylic acid core as a premier pharmacophore for antibacterial drug design.

Caption: Evolution from the basic quinolone core to modern fluoroquinolones.

Summary of Quinolone Generations

The development of quinolone antibiotics is often categorized into generations, each representing a significant advance in spectrum and potency.

| Generation | Key Compound(s) | Year Introduced | Key Characteristics & Spectrum of Activity |

| First | Nalidixic Acid, Cinoxacin | 1960s | Narrow spectrum, primarily against Gram-negative enteric bacteria; used for uncomplicated UTIs.[13] |

| Second | Ciprofloxacin, Norfloxacin | 1980s | Expanded Gram-negative coverage, plus activity against Gram-positive cocci and atypical pathogens.[13][14] |

| Third | Levofloxacin | 1990s | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. |

| Fourth | Moxifloxacin, Garenoxacin | Late 1990s/2000s | Broadest spectrum, including activity against anaerobic bacteria.[13] |

Part 3: Methodologies and Protocols

A deep understanding of the synthesis is crucial for any researcher in this field. The following protocol details a classic Doebner reaction, a foundational method for creating the 2-substituted quinoline-4-carboxylic acid scaffold.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

This protocol is a representative example of the Doebner reaction.

Objective: To synthesize Cinchophen via the condensation of aniline, benzaldehyde, and pyruvic acid.

Materials:

-

Aniline (freshly distilled)

-

Benzaldehyde

-

Pyruvic acid

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated and dilute)

-

Sodium Hydroxide solution

Step-by-Step Methodology:

-

Reactant Preparation (Vessel 1):

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in absolute ethanol.

-

Causality: Ethanol serves as a solvent that is compatible with all reactants and allows for effective heating under reflux. Freshly distilling the aniline removes oxidation impurities that can lead to side products and discoloration.

-

-

Aldehyde Addition:

-

To the aniline solution, add benzaldehyde (1 equivalent) dropwise while stirring. An exothermic reaction may be observed as the Schiff base (benzalaniline) begins to form.

-

Causality: The formation of the Schiff base in situ is the first key step. Adding the aldehyde slowly helps to control the initial exotherm.

-

-

Pyruvic Acid Addition and Reflux:

-

Slowly add pyruvic acid (1 equivalent) to the mixture. The solution will likely change color and thicken.

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Pyruvic acid acts as the three-carbon component that will ultimately form part of the new pyridine ring. Refluxing provides the necessary thermal energy to drive the multi-step condensation and cyclization to completion.

-

-

Isolation of Crude Product:

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, Cinchophen, should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Causality: Cinchophen is significantly less soluble in cold ethanol than the reactants, allowing for its isolation by precipitation.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Causality: Recrystallization is a robust purification technique that relies on the difference in solubility of the product and impurities at different temperatures, yielding a product of high purity.

-

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Conclusion and Future Outlook